BQ-788
CAS No.: 173326-37-9
Cat. No.: VC0003498
Molecular Formula: C34H51N5O7
Molecular Weight: 641.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 173326-37-9 |
---|---|
Molecular Formula | C34H51N5O7 |
Molecular Weight | 641.8 g/mol |
IUPAC Name | (2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 |
Standard InChI Key | LPAHKJMGDSJDRG-DJYQTOCQSA-N |
Isomeric SMILES | CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C |
SMILES | CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C |
Canonical SMILES | CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C |
Chemical and Structural Profile of BQ-788
BQ-788 (sodium salt) is a synthetic peptide derivative with the chemical formula and a molecular weight of 663.8 g/mol . Its structure features a modified peptide backbone with distinct substituents that confer selectivity for the ETB receptor subtype. The sodium salt formulation enhances solubility, making it suitable for in vitro and in vivo applications .
Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 663.8 g/mol |
CAS Number | 156161-89-6 |
Purity | ≥95% (HPLC) |
Solubility | Soluble in DMSO and ethanol |
Storage Conditions | -20°C |
Mechanism of Action: Selective ETB Receptor Antagonism
BQ-788 competitively inhibits endothelin-1 (ET-1) binding to ETB receptors, with an IC<sub>50</sub> of 1.2 nM in human Girardi heart cells . In contrast, its affinity for ETA receptors is significantly weaker (IC<sub>50</sub> = 1,300 nM in human neuroblastoma cells) . This >1,000-fold selectivity underpins its utility in dissecting ETB-specific pathways.
Receptor Binding Dynamics
-
ETB Receptor Specificity: BQ-788 displaces -ET-1 binding in a concentration-dependent manner, altering the dissociation constant () without affecting receptor density () .
-
Lack of Agonist Activity: Unlike some endothelin receptor modulators, BQ-788 exhibits no intrinsic agonist activity at concentrations up to 10 μM .
Pharmacological Effects of BQ-788
In Vitro Effects
-
Vasoconstriction Inhibition: In isolated rabbit pulmonary arteries, BQ-788 antagonizes ETB-mediated vasoconstriction induced by the selective agonist BQ-3020 (pA<sub>2</sub> = 8.4) .
-
Calcium Signaling: BQ-788 blocks ET-1-induced calcium influx in human Girardi heart cells (IC<sub>50</sub> = 0.54 nM) but has minimal effect on ETA-mediated responses in porcine coronary artery smooth muscle cells .
Cardiovascular System
-
Blood Pressure Modulation: In conscious rats, BQ-788 (1 mg/kg, i.v.) abolishes ET-1-induced depressor responses while potentiating pressor effects, confirming ETB’s role in vasodilation .
-
Renal Hemodynamics: Systemic ETB blockade increases plasma ET-1 levels by 3.7 pg/mL and elevates peripheral vascular resistance by 24% in healthy volunteers .
Central Nervous System
-
Neuroprotection: In murine models of traumatic brain injury (TBI), intracerebroventricular BQ-788 (15 nmol/day) reduces blood-brain barrier (BBB) disruption and brain edema by suppressing VEGF-A expression in astrocytes .
-
Anti-Inflammatory Action: BQ-788 decreases neutrophil infiltration (MPO<sup>+</sup> and Ly6G<sup>+</sup> cells) and pro-inflammatory cytokines (TNF-α, IL-1β) post-TBI .
Oncology
-
Melanoma Therapy: Intralesional BQ-788 (3–10 mg) in metastatic melanoma patients reduces tumor viability by downregulating EDNRB and Ki67 expression while enhancing lymphocyte infiltration .
Clinical Applications and Trials
Hypertension
In a phase 2 trial, BQ-788 combined with ACE inhibitors (e.g., enalapril) synergistically reduced renal vascular resistance (-12.8%) and increased sodium excretion (+25.2%) via ETB/NO-dependent mechanisms .
Melanoma
A phase 1 study (NCT02442466) demonstrated that intratumoral BQ-788 (8–10 mg) was well-tolerated and associated with inhibited lesion growth in EDNRB-high melanomas .
Indication | Phase | Key Findings | Reference |
---|---|---|---|
Hypertension | 2 | Synergistic BP reduction with ACE inhibitors | |
Melanoma | 1 | Reduced tumor growth and EDNRB expression |
Challenges and Future Directions
Limitations
-
Dose-Dependent Effects: High doses of BQ-788 (300 nmol/min) increase peripheral resistance, potentially exacerbating hypertension in susceptible individuals .
-
BBB Penetrance: Poor CNS bioavailability necessitates direct intracerebroventricular administration for neuroprotection .
Emerging Opportunities
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume